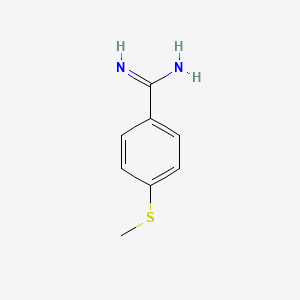

4-Methylsulfanyl-benzamidine

Vue d'ensemble

Description

4-Methylsulfanyl-benzamidine is an organic compound with the molecular formula C8H10N2S It is characterized by the presence of a benzamidine group substituted with a methylsulfanyl group at the para position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylsulfanyl-benzamidine typically involves the reaction of 4-methylsulfanyl-benzonitrile with ammonia or an amine under suitable conditions. One common method is the reduction of 4-methylsulfanyl-benzonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. This reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions is also common. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methylsulfanyl-benzamidine undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamidine group can be reduced to a benzylamine using reducing agents like lithium aluminum hydride.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products Formed:

Oxidation: 4-Methylsulfinyl-benzamidine, 4-Methylsulfonyl-benzamidine.

Reduction: 4-Methylsulfanyl-benzylamine.

Substitution: Various substituted benzamidines depending on the nucleophile used.

Applications De Recherche Scientifique

Enzyme Inhibition

4-Methylsulfanyl-benzamidine has been studied for its inhibitory effects on various enzymes, particularly proteases. Its structure allows it to interact effectively with the active sites of these enzymes, making it a candidate for drug development.

- Papain-like Cysteine Proteases (PLpro) : Research has shown that benzamide derivatives, including compounds related to this compound, can inhibit the activity of PLpro from coronaviruses. These inhibitors may serve as potential therapeutic agents against viral infections such as SARS-CoV-2. The structure-activity relationship (SAR) studies indicate that modifications to the benzamide moiety can enhance inhibitory potency and selectivity against viral proteases .

- Cyclooxygenase-2 (COX-2) : Another area of interest is the development of COX-2 inhibitors. This compound derivatives have been synthesized and evaluated for their potential as COX-2 inhibitors, which are crucial in managing inflammation and pain . The ability to modify the compound's structure allows for fine-tuning of its inhibitory activity.

Imaging Techniques

The compound has also been explored in radioligand development for imaging techniques such as Positron Emission Tomography (PET).

- PET Radioligands : Research indicates that derivatives of this compound can be labeled with isotopes like carbon-11 or fluorine-18 for PET imaging. This application is particularly relevant in visualizing and quantifying COX-2 expression under inflammatory conditions, providing valuable insights into disease mechanisms and aiding in drug development .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Mécanisme D'action

The mechanism of action of 4-Methylsulfanyl-benzamidine involves its interaction with molecular targets such as enzymes. The benzamidine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition of their activity. This is particularly relevant for proteases, where the compound can act as a competitive inhibitor, preventing substrate binding and subsequent catalysis.

Comparaison Avec Des Composés Similaires

4-Methanesulfonyl-benzamidine: Similar structure but with a sulfonyl group instead of a sulfanyl group.

Benzamidine: The parent compound without any substituents on the benzene ring.

4-Methyl-benzamidine: Similar structure but with a methyl group instead of a methylsulfanyl group.

Uniqueness: 4-Methylsulfanyl-benzamidine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties such as increased nucleophilicity and the ability to undergo specific oxidation reactions. This makes it a valuable compound in synthetic chemistry and enzyme inhibition studies.

Activité Biologique

4-Methylsulfanyl-benzamidine is a synthetic compound derived from benzamidine, characterized by the presence of a methylthio group. This modification potentially enhances its biological activity and interaction with various enzymes, making it a subject of interest in biochemical and pharmacological research.

Chemical Structure and Properties

The chemical formula of this compound is C₈H₁₀N₂S, indicating the presence of an amidine functional group which is known for its reactivity. The methylthio group (–S–CH₃) is hypothesized to influence the compound's lipophilicity and binding affinity to biological targets, thereby affecting its therapeutic potential.

This compound exhibits biological activity primarily through its interaction with various proteases and enzymes. Notably, it is known to inhibit:

- Kallikrein-1

- Urokinase-type plasminogen activator

- Trypsin-1

- Casein kinase II subunit alpha

- Kallikrein-6

- Copper transport protein ATOX1

The inhibition mechanism typically involves reversible binding to the active sites of these enzymes, thereby modulating their activity and influencing biochemical pathways related to inflammation and coagulation.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of benzamide derivatives, including this compound. For example, certain benzamide derivatives have shown efficacy in reducing cytoplasmic HBV DNA levels, suggesting that similar compounds may interact with viral proteins to inhibit replication .

Anti-inflammatory Effects

Due to its structural similarity to other benzamidine derivatives known for anti-inflammatory properties, this compound may also exert similar effects. It is hypothesized that by inhibiting specific proteases involved in inflammatory pathways, the compound could potentially mitigate inflammatory responses.

Case Studies

- Inhibition of Proteases : A study investigating various benzamide derivatives found that this compound effectively inhibited protease activity in vitro, demonstrating significant potential as a therapeutic agent in conditions where protease activity contributes to disease pathology.

- Antiviral Mechanisms : Another investigation into benzamide derivatives indicated that they could interfere with HBV nucleocapsid assembly through specific interactions with core proteins, providing insights into how this compound might function similarly .

Interaction Studies

The interaction profile of this compound with various enzymes has been a focal point in recent research. The compound's ability to bind reversibly to enzyme active sites allows for potential applications in drug development aimed at treating diseases characterized by dysregulated protease activity.

| Enzyme | Inhibition Type | Biological Relevance |

|---|---|---|

| Kallikrein-1 | Reversible | Involved in blood pressure regulation |

| Urokinase-type plasminogen activator | Reversible | Plays a role in fibrinolysis and tissue remodeling |

| Trypsin-1 | Reversible | Important for protein digestion and activation |

Propriétés

IUPAC Name |

4-methylsulfanylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H3,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPJVNWTNVZVDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404373 | |

| Record name | 4-METHYLSULFANYL-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412307-75-6 | |

| Record name | 4-METHYLSULFANYL-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.